4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile
Description
4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile is a nicotinonitrile derivative characterized by a pyridine core substituted with a hydroxyl group at position 2, a 4-chlorophenyl group at position 4, and a 3-(trifluoromethyl)phenyl group at position 5. The trifluoromethyl and chloro substituents contribute to its electron-withdrawing properties, which may influence reactivity, solubility, and biological interactions .
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2O/c20-14-6-4-11(5-7-14)15-9-17(25-18(26)16(15)10-24)12-2-1-3-13(8-12)19(21,22)23/h1-9H,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRUVUAZALRVDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation and Cyclization
The foundational route involves a three-step sequence starting from malononitrile and acetone (Figure 1):
Step 1: Knoevenagel Condensation
Malononitrile reacts with acetone under basic conditions (Al₂O₃ catalyst, 95°C) to form isopropylidenemalononitrile. This exothermic reaction achieves 85–92% yield in continuous flow systems.
Step 2: Enamine Formation
Treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and acetic anhydride generates the enamine intermediate. Optimal conditions (55°C, 45 minutes) minimize dimerization side reactions.
Step 3: Pinner Cyclization
Reaction with hydrobromic acid (HBr) in acetic acid induces cyclization, yielding 2-bromo-4-methylnicotinonitrile. Subsequent functionalization introduces the 4-chlorophenyl and 3-(trifluoromethyl)phenyl groups via Suzuki-Miyaura coupling.
| Parameter | Value |
|---|---|
| Temperature | 55–60°C |
| Reaction Time | 45–60 minutes |
| Yield (Step 3) | 81% |
| Purity (HPLC) | >98% |
Direct Arylation Approach
An alternative method employs transition metal-catalyzed C–H activation to install aryl groups post-cyclization:
- Core Synthesis : 2-Hydroxynicotinonitrile is prepared via acid-catalyzed cyclization of β-ketonitrile precursors.
- Palladium-Catalyzed Coupling : Bis(tri-tert-butylphosphine)palladium(0) mediates the coupling of 4-chlorophenylboronic acid and 3-(trifluoromethyl)phenylboronic ester.
This method reduces step count but requires stringent oxygen-free conditions and achieves moderate yields (68–74%).
Continuous Flow Synthesis
Recent advancements in flow chemistry have revolutionized the production of nicotinonitrile derivatives. A semi-continuous system developed by researchers integrates:
- Al₂O₃-Packed Column : Facilitates Knoevenagel condensation at 95°C with 0.50 M reactant concentration.
- In-Line Molecular Sieves : Remove water during enamine formation, pushing equilibrium toward product.
- Acid-Resistant Reactor : Handles HBr/AcOH mixtures for final cyclization and crystallization.
The continuous process achieves 69% overall yield with 88% average step efficiency, significantly outperforming batch methods in throughput and solvent consumption.
Solvent and Catalyst Optimization
Solvent Systems
- Polar Aprotic Solvents : Dimethylacetamide (DMAc) enhances reaction rates but complicates purification.
- Chlorinated Solvents : Dichloromethane (DCM) improves enamine stability but requires low-temperature operation.
- Ethereal Solvents : Tetrahydrofuran (THF) facilitates crystallinity but risks peroxide formation.
Catalytic Innovations
- Heterogeneous Catalysts : Mesoporous Al₂O₃ increases surface area for condensation reactions (TOF = 12.4 h⁻¹).
- Organocatalysts : Proline derivatives enable asymmetric induction during cyclization (up to 34% ee).
Characterization and Quality Control
Rigorous analytical protocols ensure compound integrity:
- ¹H/¹³C NMR : Confirm substitution patterns (δ 7.8–8.2 ppm for aromatic protons).
- HPLC-MS : Quantify purity (>99%) and detect trace intermediates.
- XRD : Resolve crystal packing influenced by trifluoromethyl groups.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Regioselective Arylation | Directed ortho-metalation |
| Nitrile Hydrolysis | Low-temperature acidic conditions |
| Trifluoromethyl Group Stability | Anhydrous reaction environments |
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Formation of 4-(4-Chlorophenyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]nicotinonitrile.
Reduction: Formation of 4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
This compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents.
Antitumor Activity
Research indicates that 4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile exhibits significant antitumor properties. A study evaluated its effects on various cancer cell lines, revealing the following:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis via nitroso intermediates |
| MCF-7 (Breast) | 20 | Inhibition of cell proliferation |
| A549 (Lung) | 25 | Modulation of apoptotic pathways |
These findings suggest that the compound can effectively inhibit cancer cell growth through apoptosis induction and modulation of cellular pathways.
Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity against various bacterial strains. In vitro studies reported moderate antibacterial activity:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
While these results indicate potential as an antibacterial agent, further investigation is needed to enhance its efficacy compared to conventional antibiotics.
Antitubercular Activity
In a related study focusing on antitubercular properties, derivatives of similar compounds were synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis. Although this specific compound was not the primary focus, structural analogs showed promising results with MIC values ranging from 4 to 64 µg/mL against resistant strains, indicating a potential pathway for developing new antitubercular agents.
Synthetic Methodologies
The synthesis of this compound has been explored using various approaches:
- Condensation Reactions : The compound can be synthesized through condensation reactions involving appropriate precursors, leading to high yields.
- Functional Group Modifications : The presence of hydroxyl and nitrile groups allows for further derivatization, enhancing its biological profile.
Case Studies
Several case studies have documented the applications of this compound in drug design and development:
- Study on Antitumor Mechanisms : A research article detailed how the compound induces apoptosis in cancer cells by generating reactive nitrogen species, showcasing its potential as a lead compound for anticancer drug development.
- Antimicrobial Efficacy Assessment : Another study focused on evaluating the antimicrobial properties of derivatives based on this compound structure, providing insights into structure-activity relationships that could inform future modifications.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Nicotinonitrile derivatives often differ in substituent groups and their positions, leading to distinct physicochemical and biological properties. Key analogs include:
- Electron-Withdrawing vs.
- Positional Isomerism: describes 6-(4-chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile, a positional isomer of the target compound. The shifted substituents (CF3 at position 4 vs. 6) may alter steric hindrance and binding affinity .
Biological Activity
4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile, with CAS number 478261-46-0, is a synthetic compound belonging to the class of nicotinonitriles. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.
- Molecular Formula : C19H10ClF3N2O
- Molar Mass : 374.74 g/mol
- Boiling Point : 533.5 ± 50.0 °C (predicted)
- Density : 1.46 ± 0.1 g/cm³ (predicted)
- pKa : 6.98 ± 0.10 (predicted)
Biological Activity Overview
The biological activity of this compound has been primarily investigated in relation to its antimicrobial and anticancer properties. Below is a summary of key findings from various studies.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial effects against various pathogens, including drug-resistant strains.
- Study Findings : In vitro tests revealed that derivatives of nicotinonitriles showed potent activity against:
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Klebsiella pneumoniae
One study indicated that certain derivatives inhibited bacterial growth at concentrations as low as 0.016 mM, particularly effective against Pseudomonas aeruginosa .
Anticancer Activity
The anticancer potential of related compounds has also been explored, particularly focusing on their ability to inhibit specific cancer cell lines.
- Mechanism of Action : Compounds similar to this nicotinonitrile have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival.
- Case Study : A study involving c-KIT kinase inhibitors demonstrated that modifications on the nicotinonitrile scaffold could enhance potency against resistant cancer cell lines .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing nicotinonitrile derivatives with halogenated aryl substituents, and how can reaction conditions be optimized?
- Methodology : Nicotinonitrile derivatives are typically synthesized via cyclocondensation reactions. For example, and describe dissolving precursors in methanol and allowing slow solvent evaporation (5–7 days) to yield crystals suitable for X-ray analysis . Optimization involves adjusting solvent polarity (e.g., methanol vs. ethanol), temperature (room temperature vs. reflux), and stoichiometry of reagents. Monitoring via TLC or HPLC ensures reaction completion.
- Key Parameters :
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | Methanol/EtOH | Higher polarity solvents improve crystallinity |
| Time | 5–7 days | Longer times enhance crystal quality |
| Temperature | RT–60°C | Lower temps favor controlled growth |
Q. How can researchers confirm the molecular structure of 4-(4-chlorophenyl)-substituted nicotinonitriles?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard ( ). For example, reports dihedral angles between aromatic rings (55.04°–75.87°), critical for understanding steric effects . Complementary techniques include:
- NMR : and NMR to verify substituent positions (e.g., aromatic protons and nitrile carbons).
- FT-IR : Peaks at ~2220 cm confirm the nitrile group.
- Data Interpretation : Compare experimental SCXRD bond lengths/angles with computational models (DFT or molecular mechanics).
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the solid-state packing of nicotinonitrile derivatives?
- Methodology : Analyze crystal structures for non-covalent interactions. highlights N–H⋯N and C–H⋯N hydrogen bonds forming a 3D network, stabilizing the lattice . reports C–Br⋯π interactions in bromophenyl analogs, altering packing motifs .
- Experimental Design :
- Use SCXRD to identify interaction distances (e.g., H-bond lengths < 2.5 Å).
- Computational tools (Mercury Software) map Hirshfeld surfaces to quantify interaction contributions.
Q. What strategies resolve contradictions in spectroscopic or crystallographic data for structurally similar nicotinonitriles?
- Case Study : reports dihedral angles of 55.04° (naphthyl-pyridyl), whereas describes angles of 59.56° (pyridyl-phenyl) in a chlorophenyl analog . Contradictions arise from substituent electronic effects (e.g., electron-withdrawing CF vs. Cl).
- Resolution Steps :
Validate data quality (e.g., check R-factors: <0.05 for high-resolution SCXRD).
Perform DFT calculations to compare theoretical vs. experimental geometries.
Explore temperature-dependent crystallography ( used 100 K data to reduce thermal motion artifacts) .
Q. How can researchers design experiments to probe the electronic effects of trifluoromethyl and chlorophenyl groups on nicotinonitrile reactivity?
- Methodology :
- Electrochemical Analysis : Cyclic voltammetry to measure redox potentials influenced by electron-withdrawing groups (CF, Cl).
- Spectroscopic Probes : UV-Vis to study charge-transfer transitions; compare λ shifts in analogs.
- Computational Modeling : Natural Bond Orbital (NBO) analysis quantifies substituent effects on electron density distribution.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
